3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole
Overview
Description
3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, also known as FTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FTP is a pyrazoline derivative that possesses a unique molecular structure that makes it a promising candidate for drug design and development.
Mechanism of Action
The exact mechanism of action of 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has also been found to possess antipyretic activity, reducing fever in animal models. Additionally, 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been shown to possess antioxidant activity, protecting against oxidative damage in cells.
Advantages and Limitations for Lab Experiments
3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its ease of synthesis and low cost. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has some limitations, including its low solubility in water, which can make it difficult to administer in animal studies. Additionally, 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole. One potential direction is the development of novel derivatives of 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, which could lead to the development of more effective therapies for inflammatory diseases and cancer. Additionally, further studies are needed to determine the safety and efficacy of 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole in humans, which could lead to the development of new drugs for various medical conditions.
Scientific Research Applications
3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antioxidant properties. 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has also been investigated for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells. Additionally, 3,5-di-2-furyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been shown to possess antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKMWNUZUOFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CS3)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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